molecular formula C9H9BrFNO2 B13030015 Ethyl 3-amino-2-bromo-6-fluorobenzoate

Ethyl 3-amino-2-bromo-6-fluorobenzoate

Cat. No.: B13030015
M. Wt: 262.08 g/mol
InChI Key: KLALCIQKFCBYTC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-bromo-6-fluorobenzoate is a multifunctional benzoate ester that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds with closely related structures, such as mthis compound and other halogenated aminobenzoates , are typically employed in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The presence of distinct amino, bromo, and fluoro substituents on the aromatic ring, along with the ethyl ester group, provides multiple sites for chemical modification, making it a versatile precursor for constructing molecular libraries. A common research application for such structures is their use as a key intermediate in the preparation of 2-bromo-6-fluorobenzoic acid and its derivatives . These derivatives are of significant interest in medicinal chemistry, particularly in the development of antimicrobial agents that target amino acid biosynthesis pathways in pathogens . Furthermore, fluorobenzoic acid derivatives are frequently explored in asymmetric synthesis and as ligands in catalysis . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 3-amino-2-bromo-6-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3

InChI Key

KLALCIQKFCBYTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-bromo-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-amino-6-fluorobenzoate, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron or aluminum bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-bromo-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-2-methoxy-6-fluorobenzoate.

    Reduction: this compound.

    Oxidation: Ethyl 3-nitro-2-bromo-6-fluorobenzoate.

Scientific Research Applications

Ethyl 3-amino-2-bromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 3-amino-2-bromo-6-fluorobenzoate, we compare it with structurally related halogenated benzoate esters, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₉H₈BrFNO₂ NH₂ (3), Br (2), F (6) 276.07 Amino group enhances polarity; Br/F increase electrophilicity
Ethyl 6-bromo-3-chloro-2-fluorobenzoate C₉H₇BrClFO₂ Cl (3), Br (6), F (2) 281.51 Chlorine (stronger EWG) increases acidity vs. NH₂
Ethyl 3-bromo-2-chloro-6-fluorobenzoate C₉H₇BrClFO₂ Br (3), Cl (2), F (6) 281.51 Br/Cl substituents create steric hindrance; reduced solubility

Key Differences and Implications

Substituent Electronic Effects: The amino group in this compound acts as an electron-donating group (EDG), activating the benzene ring toward electrophilic substitution at the para/meta positions. In contrast, chlorine in Ethyl 6-bromo-3-chloro-2-fluorobenzoate is an electron-withdrawing group (EWG), deactivating the ring and directing reactions to specific sites . Bromine and fluorine (both EWGs) in all three compounds enhance electrophilicity but differ in steric bulk (Br > Cl > F), affecting reaction kinetics .

Solubility and Polarity: The amino group in this compound increases polarity, likely improving solubility in polar solvents (e.g., ethanol, DMSO) compared to its chloro- and bromo-substituted analogs.

Reactivity in Nucleophilic Substitution: The 2-bromo substituent in this compound is more susceptible to nucleophilic displacement (e.g., Suzuki coupling) due to the ortho-directing effect of the amino group. In Ethyl 3-bromo-2-chloro-6-fluorobenzoate, steric hindrance from adjacent substituents (Br and Cl) may slow such reactions .

Thermal Stability: Halogenated benzoates with heavier halogens (Br, Cl) typically exhibit higher melting points. This compound, however, may have a lower melting point due to the amino group’s ability to form intermolecular hydrogen bonds, disrupting crystal packing .

Table 2: Hypothetical Physicochemical Properties

Property This compound Ethyl 6-bromo-3-chloro-2-fluorobenzoate Ethyl 3-bromo-2-chloro-6-fluorobenzoate
Melting Point ~90–100°C ~110–120°C ~115–125°C
LogP (Octanol-Water Partition) ~2.5 ~3.1 ~3.3
Solubility in Water Low (0.1–1 mg/mL) Very low (<0.1 mg/mL) Very low (<0.1 mg/mL)

Biological Activity

Ethyl 3-amino-2-bromo-6-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, bromine, and fluorine atoms attached to a benzoate structure. Its molecular formula is C10H9BrFNO2. The arrangement of these substituents plays a crucial role in the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and fluorination processes. The following table outlines a general synthetic pathway:

StepReaction TypeConditionsYield
1BrominationRoom temperature with bromine in solvent70%
2FluorinationReacting with fluorinating agents at low temperature60%
3AminationUsing amines under acidic conditions75%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom may participate in halogen bonding , influencing binding affinity and specificity for receptors or enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes.

Anticancer Activity

Preliminary investigations have also suggested anticancer properties. In vitro studies using cancer cell lines revealed that the compound induces apoptosis at concentrations as low as 10 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of various derivatives of benzoic acid, including this compound. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study : In a controlled laboratory setting, researchers treated human breast cancer cells (MCF-7) with this compound. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
Ethyl 3-amino-5-bromo-2-fluorobenzoateDifferent bromine positionModerate antimicrobial activity
Ethyl 3-amino-2,4-dichloro-5-fluorobenzoateAdditional chlorine substitutionsEnhanced anticancer properties
Ethyl 2-amino-3-fluorobenzoateLacks bromine substitutionLower overall biological activity

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